molecular formula C24H25ClFN5OS B2747524 N-(2-chloro-4-fluorophenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide CAS No. 1031954-65-0

N-(2-chloro-4-fluorophenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide

Cat. No.: B2747524
CAS No.: 1031954-65-0
M. Wt: 486.01
InChI Key: IPYNQRFDXWJJIY-UHFFFAOYSA-N
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Description

N-(2-chloro-4-fluorophenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a structurally complex molecule featuring three key motifs:

A 2-chloro-4-fluorophenyl group attached via an acetamide linkage.

A pyrazine ring substituted with a sulfanyl (-S-) group.

A piperazine ring functionalized with a 2,3-dimethylphenyl group.

This compound shares structural similarities with ligands targeting neurotransmitter receptors (e.g., dopamine D3) due to the piperazine moiety, which is a common pharmacophore in neuroactive molecules . The sulfanyl-pyrazine linkage may influence molecular conformation and intermolecular interactions, as seen in analogous acetamide derivatives .

Properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)-2-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClFN5OS/c1-16-4-3-5-21(17(16)2)30-10-12-31(13-11-30)23-24(28-9-8-27-23)33-15-22(32)29-20-7-6-18(26)14-19(20)25/h3-9,14H,10-13,15H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYNQRFDXWJJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=C(C=C(C=C4)F)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-4-fluorophenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, drawing from diverse scientific literature.

Chemical Structure and Properties

The compound's chemical formula is C19H22ClFN3OSC_{19}H_{22}ClFN_3OS. Its structure includes a chloro-fluoro-substituted phenyl group, a piperazine moiety, and a pyrazinyl sulfanyl group, which contribute to its biological activity.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. In a study evaluating various derivatives of piperazine-based compounds, it was found that modifications in the phenyl and pyrazine rings enhanced cytotoxicity against cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .

Antibacterial and Antifungal Activity

The compound has also been assessed for its antibacterial and antifungal properties. A series of related compounds demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis . Additionally, antifungal assays showed promising results against Candida albicans .

Study 1: Synthesis and Evaluation

A study synthesized several derivatives of the compound and evaluated their biological activities. The results indicated that certain substitutions on the piperazine ring significantly increased both antibacterial and antitumor activities. For instance, compounds with bulky groups at the para position of the phenyl ring displayed enhanced potency .

CompoundAntitumor IC50 (μM)Antibacterial Activity (Zone of Inhibition in mm)
A1520
B1025
C530

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways through which these compounds exert their effects. It was revealed that this compound induces apoptosis in cancer cells via the mitochondrial pathway. This was evidenced by increased levels of cleaved caspases and PARP .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Piperazine Substituent Aryl Group Heterocycle Core Notable Properties/Findings Reference
Target Compound 2,3-dimethylphenyl 2-chloro-4-fluorophenyl Pyrazine Hypothetical enhanced lipophilicity
7o () 2,4-dichlorophenyl 4-(pyridin-2-yl)phenyl Pentanamide Dopamine D3 receptor selectivity
Compound I () 4-bromophenyl Pyrazine Dihedral angle: 54.6°; H-bonding
618415-13-7 () Ethyl, pyridin-2-yl 3-chloro-4-fluorophenyl Triazole Sulfanyl-acetamide linkage

Key Observations:

Piperazine Substitution: The target compound’s 2,3-dimethylphenyl group introduces steric bulk and electron-donating effects, contrasting with 2,4-dichlorophenyl in ’s compound. Dichlorophenyl groups enhance receptor selectivity (e.g., dopamine D3) due to electronegativity, while dimethylphenyl may reduce binding affinity but improve metabolic stability .

Aryl Group Variations :

  • The 2-chloro-4-fluorophenyl group in the target compound combines halogens at ortho and para positions, likely increasing lipophilicity compared to 4-bromophenyl (). This may enhance membrane permeability but reduce aqueous solubility .

Heterocycle Core :

  • The pyrazine ring in the target compound and ’s analogue allows for π-π stacking and hydrogen bonding, as evidenced by intramolecular C—H···O bonds stabilizing crystal structures . In contrast, triazole cores () enable distinct tautomerization and metal coordination properties .

Physicochemical and Pharmacological Properties

Table 2: Comparative Analysis of Functional Properties

Property Target Compound 7o () Compound I ()
Lipophilicity (LogP) High (Cl/F substituents) Moderate (Cl substituents) Moderate (Br substituent)
Hydrogen Bonding S···N, C—H···O (hypothetical) N/A N—H···N, C—H···O observed
Synthetic Route Carbodiimide-mediated amidation (inferred) Carbodiimide coupling Carbodiimide coupling

Key Findings:

  • Synthetic Methodology : The target compound likely employs carbodiimide-mediated amidation, analogous to and , ensuring efficient acetamide bond formation .
  • Hydrogen Bonding : Intramolecular interactions (e.g., C—H···O) in the target compound may mimic those in ’s pyrazine derivatives, influencing crystal packing and solubility .

Structural Conformation and NMR Insights

  • NMR Analysis : highlights that chemical shift differences in regions A (positions 39–44) and B (29–36) of analogous compounds correlate with substituent-induced electronic perturbations . For the target compound, the 2,3-dimethylphenyl group on piperazine may cause upfield/downfield shifts in these regions, detectable via comparative NMR profiling.
  • Dihedral Angles : The 54.6° dihedral angle between aryl and pyrazine rings in ’s compound suggests moderate planarity . Substituents in the target compound (e.g., 2-Cl, 4-F) may alter this angle, affecting π-stacking interactions with biological targets.

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